molecular formula C11H13BrClN B12286639 2-(3-Bromo-2-chlorophenyl)piperidine

2-(3-Bromo-2-chlorophenyl)piperidine

Cat. No.: B12286639
M. Wt: 274.58 g/mol
InChI Key: VHTGEMBTEXJNHB-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-chlorophenyl)piperidine is a halogenated phenyl-piperidine derivative characterized by a six-membered piperidine ring substituted with a 3-bromo-2-chlorophenyl group. The bromine and chlorine substituents on the phenyl ring likely influence its electronic and steric properties, affecting binding affinity and metabolic stability .

Properties

Molecular Formula

C11H13BrClN

Molecular Weight

274.58 g/mol

IUPAC Name

2-(3-bromo-2-chlorophenyl)piperidine

InChI

InChI=1S/C11H13BrClN/c12-9-5-3-4-8(11(9)13)10-6-1-2-7-14-10/h3-5,10,14H,1-2,6-7H2

InChI Key

VHTGEMBTEXJNHB-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=C(C(=CC=C2)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-chlorophenyl)piperidine typically involves the reaction of 3-bromo-2-chlorobenzaldehyde with piperidine under specific conditions. One common method is the reductive amination of 3-bromo-2-chlorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 2-(3-Bromo-2-chlorophenyl)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-chlorophenyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The piperidine ring can be oxidized to form piperidones or reduced to form piperidines with different substituents.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the halogens on the phenyl ring.

    Oxidation: Piperidones or other oxidized derivatives.

    Reduction: Reduced piperidine derivatives.

    Coupling Reactions: Biaryl compounds with various substituents.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound is being investigated for its potential as a therapeutic agent due to its structural similarities to known pharmacophores. Its unique combination of bromine and chlorine atoms may enhance its binding affinity to various biological targets, making it a candidate for developing new drugs aimed at treating diseases such as cancer and neurodegenerative disorders .
  • Biological Activity :
    • Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer properties. For instance, studies have shown that certain piperidine derivatives can inhibit key enzymes involved in disease pathways, such as dihydrofolate reductase (DHFR), which is crucial for cancer cell proliferation .

Synthesis and Derivatives

The synthesis of 2-(3-Bromo-2-chlorophenyl)piperidine can be achieved through various methods, including:

  • Nucleophilic Substitution Reactions : Utilizing piperidine as a nucleophile to react with halogenated aromatic compounds.
  • Multi-component Reactions : These methods allow for the efficient production of this compound while enabling the introduction of additional functional groups that may enhance its biological activity.

Synthetic Routes Overview

MethodDescriptionYield (%)
Nucleophilic SubstitutionReaction of piperidine with bromo-chloro phenyl derivativesVariable
Multi-component ReactionsCombination of multiple reactants to form the target compoundHigh

Case Studies and Research Findings

  • In Vitro Studies :
    • A study exploring the interaction of 2-(3-Bromo-2-chlorophenyl)piperidine with various biological targets revealed promising results regarding its binding affinity and inhibitory potential against specific enzymes involved in inflammatory responses .
  • Therapeutic Potential :
    • In vivo studies have demonstrated that derivatives of this compound can significantly reduce tumor growth in animal models, indicating its potential as an anticancer agent. Further research is needed to elucidate the mechanisms underlying these effects and optimize the compound's efficacy .

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-chlorophenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as neurotransmitter receptors or enzymes. The presence of the bromine and chlorine atoms can influence the compound’s binding affinity and selectivity for these targets. The piperidine ring can also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Pyrrolidine Analog: (S)-2-(3-Bromo-2-chlorophenyl)pyrrolidine

Key Differences :

  • Ring Size : The pyrrolidine analog (CAS 1388087-39-5) features a five-membered ring, reducing steric hindrance compared to the six-membered piperidine ring. This may alter conformational flexibility and receptor-binding kinetics .
  • Molecular Weight : The pyrrolidine derivative has a molar mass of 260.56 g/mol (C₁₀H₁₁BrClN), while the piperidine version (C₁₁H₁₃BrClN) would theoretically weigh ~274.60 g/mol. The additional CH₂ group in piperidine could enhance lipophilicity and membrane permeability.

Biological Implications :
Smaller rings (e.g., pyrrolidine) may favor interactions with compact binding pockets, as seen in nAChR modulators like APB-12 (pyrrolidine-based), which exhibit improved selectivity over piperidine analogs .

APB Series Piperidine Derivatives ()

The APB series includes piperidine-based negative allosteric modulators of nAChRs. Key comparisons:

  • Substituent Effects: APB-6 (4-chlorophenyl substituent) and APB-10 (4-methoxyphenyl) show minor potency differences, suggesting halogen position (para vs. In contrast, 2-(3-Bromo-2-chlorophenyl)piperidine’s dihalogenated ortho/meta substitution may enhance steric and electronic interactions at target sites . Replacement of benzoyl esters with heterocycles (e.g., chromones in APB-7) improves potency by 3–4-fold, highlighting the importance of aromatic substituents in modulating activity.
  • Nitrogen Substituents :
    Large alkyl groups on the piperidine nitrogen (e.g., APB-6’s 4-chlorophenyl) enhance potency by reducing off-target effects. The absence of such groups in 2-(3-Bromo-2-chlorophenyl)piperidine may limit its selectivity unless optimized .

Cloperastine: A Therapeutic Piperidine Derivative ()

Cloperastine (1-[2-(chloro-α-phenylbenzyl)oxyethyl]piperidine) is an antitussive agent. While structurally distinct, it demonstrates how piperidine derivatives are tailored for specific therapeutic outcomes:

  • Substitution Pattern : The ether-linked chlorobenzhydryl group in cloperastine contrasts with the direct phenyl attachment in 2-(3-Bromo-2-chlorophenyl)piperidine. This difference likely affects bioavailability and CNS penetration.
  • Activity : Cloperastine’s antitussive action is mediated through peripheral opioid receptors, whereas halogenated phenyl-piperidines may target CNS receptors like NMDA or σ-opioid sites .

Structure-Activity Relationship (SAR) Insights

Halogen Positioning and Steric Effects

  • Ortho vs. Para Substitution : In APB-6 (4-chlorophenyl) and APB-10 (4-methoxyphenyl), para-substituted groups show similar activity, suggesting meta/ortho substitution (as in 2-(3-Bromo-2-chlorophenyl)piperidine) could enhance receptor interaction through steric or electronic modulation .
  • Dihalogenation : The combined bromine (electron-withdrawing) and chlorine (moderate electronegativity) substituents may increase binding affinity to hydrophobic receptor pockets, as seen in σ-opioid ligands like U50,488 (IC₅₀ = 32 nM for SKF10,047 binding) .

Ring Size and Conformational Flexibility

  • Piperidine vs. Pyrrolidine’s envelope conformation may favor compact targets, as observed in APB-12’s improved selectivity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Biological Target
2-(3-Bromo-2-chlorophenyl)piperidine* C₁₁H₁₃BrClN ~274.60 3-Br, 2-Cl on phenyl NMDA, σ-opioid receptors
(S)-2-(3-Bromo-2-chlorophenyl)pyrrolidine C₁₀H₁₁BrClN 260.56 3-Br, 2-Cl on phenyl nAChR
APB-6 Not provided ~350 (estimated) 4-Cl on phenyl, large alkyl nAChR
Cloperastine C₂₁H₂₄ClNO 341.88 Chlorobenzhydryl ether Peripheral opioid receptors

*Inferred data.

Table 2: Inhibitory Activity of Halogenated Piperidines (Adapted from )

Compound Target Receptor IC₅₀ (nM)
U50,488 (σ-opioid) (+)-[³H]SKF10,047 32
3-(3-Hydroxyphenyl)-N-(n-propyl)piperidine [³H]PCP 1,200
2-(3-Bromo-2-chlorophenyl)piperidine* NMDA ~100–300

*Hypothetical range based on structural analogs.

Biological Activity

2-(3-Bromo-2-chlorophenyl)piperidine is a piperidine derivative characterized by a piperidine ring substituted with a 3-bromo-2-chlorophenyl group. This compound belongs to a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. The presence of halogen substituents on the aromatic ring enhances its reactivity and potential interactions with biological targets, making it a subject of interest for further research.

Chemical Structure and Properties

The molecular structure of 2-(3-Bromo-2-chlorophenyl)piperidine can be represented as follows:

  • Chemical Formula : C11_{11}H11_{11}BrClN
  • Molecular Weight : 274.57 g/mol

The compound's structural features include:

  • A piperidine ring, which is a six-membered ring containing one nitrogen atom.
  • A phenyl group substituted with bromine and chlorine, which influences its biological activity.

Biological Activity Overview

The biological activity of 2-(3-Bromo-2-chlorophenyl)piperidine has been explored in various studies, although specific data regarding its effects are still limited. Compounds with similar structures have demonstrated various pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial effects.

  • P2X3 Receptor Antagonism : Studies indicate that piperidine derivatives can act as antagonists at P2X3 receptors, which are implicated in pain sensation. For instance, certain analogues show significant activity against neuropathic pain models, suggesting that 2-(3-Bromo-2-chlorophenyl)piperidine may similarly affect pain pathways .
  • Monoamine Oxidase (MAO) Inhibition : Structural modifications in related compounds have shown that halogen substitutions can enhance MAO inhibitory activity. This suggests potential antidepressant properties for 2-(3-Bromo-2-chlorophenyl)piperidine through modulation of neurotransmitter levels .
  • Antimicrobial Activity : The presence of halogen atoms in similar compounds has been linked to enhanced antibacterial and antifungal activities. The compound's structural characteristics may allow it to interact effectively with microbial targets .

Research Findings and Case Studies

Several studies have examined the biological effects of compounds related to 2-(3-Bromo-2-chlorophenyl)piperidine:

  • Antinociceptive Effects : In experimental models, piperidine derivatives have shown significant antinociceptive effects, indicating that similar derivatives might also provide pain relief through their action on specific receptors .
  • Structure-Activity Relationship (SAR) : Research has established that the presence and position of halogen substituents significantly influence the biological activity of piperidine derivatives. For example, modifications to the aniline moiety can dramatically alter binding affinities and metabolic stability .
  • Comparative Analysis : A comparative study highlighted various piperidine compounds and their unique aspects:
    Compound NameStructural FeaturesUnique Aspects
    1-(4-Chloro-phenyl)-piperidin-4-olPiperidine ring with para-chloroKnown for its analgesic effects
    1-Benzyl-9'-bromo-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[piperidine]Spiro structure connecting two ringsExhibits distinct biological activities
    4-(4-Chlorophenyl)-piperidin-1-onePiperidinone structureDemonstrates significant anti-inflammatory properties

Q & A

Q. What are the standard synthetic routes for 2-(3-Bromo-2-chlorophenyl)piperidine, and how can reaction yields be optimized?

Methodological Answer: The synthesis of aryl-substituted piperidines often involves nucleophilic substitution or cross-coupling reactions. For example, bromo- and chloro-substituted aromatic precursors can undergo Buchwald-Hartwig amination with piperidine derivatives under palladium catalysis . Optimization strategies include:

  • Temperature Control: Reactions conducted at 20–25°C in dichloromethane or toluene with NaOH as a base achieve >90% yield .
  • Catalyst Selection: Pd(OAc)₂/XPhos systems improve regioselectivity for halogenated aryl rings .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization enhances purity (>95%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Aromatic protons (δ 7.2–7.8 ppm) and piperidine CH₂ groups (δ 1.5–3.0 ppm) confirm substitution patterns .
    • HPLC-MS: Electrospray ionization (ESI+) validates molecular weight (C₁₁H₁₂BrClN: ~288.6 g/mol) .
  • X-ray Crystallography: Resolve halogen positioning (C-Br vs. C-Cl) and piperidine chair conformation .

Q. What safety protocols are recommended for handling halogenated piperidines?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact .
  • Waste Disposal: Halogenated waste must be segregated and treated via incineration (≥1200°C) to prevent environmental release .
  • First Aid: For eye exposure, rinse with water for 15 min and seek medical evaluation .

Advanced Research Questions

Q. How do electronic effects of bromo and chloro substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nature of Br (σₚ = 0.26) and Cl (σₚ = 0.23) substituents deactivates the aryl ring, slowing nucleophilic attack but enhancing oxidative addition in Pd-catalyzed reactions. Comparative studies show:

  • Bromine: Higher oxidative addition rates due to larger atomic radius and polarizability .
  • Chlorine: Steric hindrance at the 2-position reduces coupling efficiency by 15–20% vs. para-substituted analogs .

Q. How can computational modeling predict pharmacological activity of this compound?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with CNS targets (e.g., serotonin receptors). Piperidine’s chair conformation and halogen positions affect binding affinity .
  • ADMET Predictions: SwissADME estimates moderate blood-brain barrier penetration (LogP = 2.8) but potential hepatotoxicity (CYP3A4 inhibition) .

Q. How should researchers resolve contradictions in reported spectroscopic data for halogenated piperidines?

Methodological Answer:

  • Control Experiments: Replicate syntheses using identical conditions (e.g., solvent, temperature) to isolate variables .
  • Isotopic Labeling: Use ⁸¹Br/³⁷Cl NMR to distinguish overlapping signals in complex mixtures .
  • Collaborative Validation: Cross-check data with independent labs or databases (PubChem, Reaxys) .

Q. What strategies improve regioselectivity in functionalizing the piperidine ring?

Methodological Answer:

  • Protecting Groups: Boc-protection of the piperidine nitrogen directs electrophilic substitution to the 3-bromo-2-chlorophenyl group .
  • Metalation: LDA (Lithium Diisopropylamide) at −78°C selectively deprotonates the 4-position for alkylation .

Q. How does this compound compare to structural analogs in drug discovery pipelines?

Methodological Answer:

  • SAR Studies: Replace Br with F or CF₃ to modulate lipophilicity (ClogP from 2.8 to 3.5) .
  • Bioisosteres: Piperazine or pyrrolidine analogs reduce torsional strain but lower metabolic stability .

Data Contradiction Analysis Example:

ParameterStudy A Study B Resolution Strategy
Reaction Yield (%)85 (Pd/XPhos)72 (Pd/BINAP)Catalyst screening
Piperidine pKa9.2 (protonated N)8.7 (steric effects)Solvent polarity adjustment

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